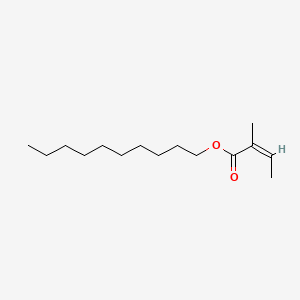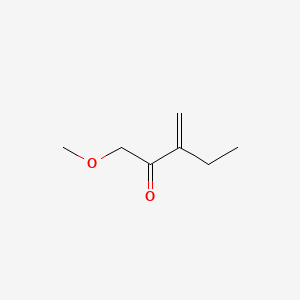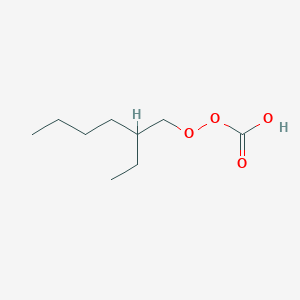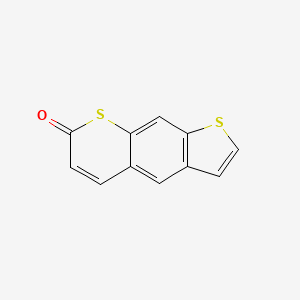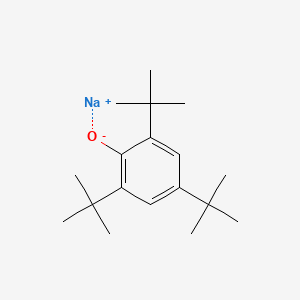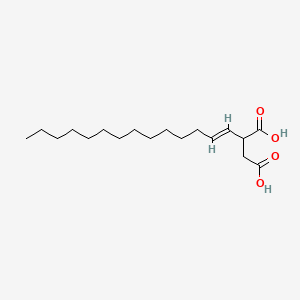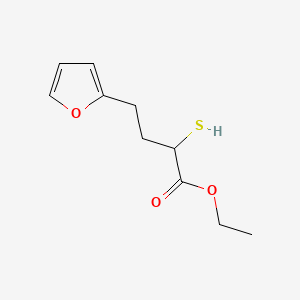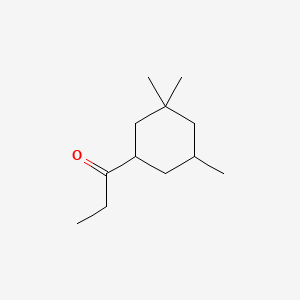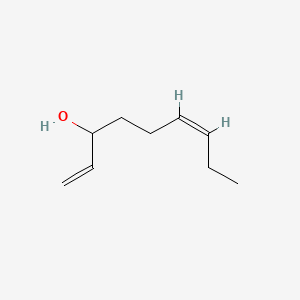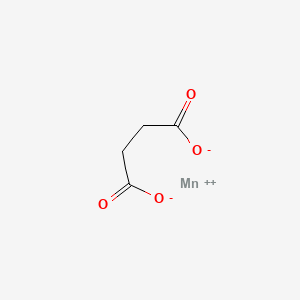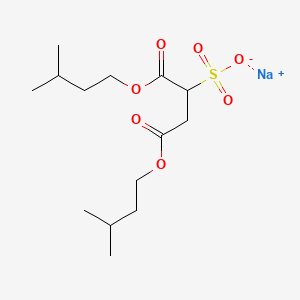
Sodium 1,4-diisopentyl sulphonatosuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1,4-diisopentyl sulphonatosuccinate is a chemical compound with the molecular formula C14H25NaO7S. It is known for its surfactant properties, making it useful in various industrial and research applications. The compound is characterized by its ability to reduce surface tension, which is beneficial in processes that require emulsification, dispersion, and wetting.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1,4-diisopentyl sulphonatosuccinate typically involves the esterification of butanedioic acid with 3-methylbutanol, followed by sulfonation and neutralization with sodium hydroxide. The reaction conditions often include:
Esterification: Conducted at elevated temperatures (around 150-200°C) in the presence of an acid catalyst such as sulfuric acid.
Sulfonation: Performed using sulfur trioxide or chlorosulfonic acid at controlled temperatures to avoid decomposition.
Neutralization: Achieved by adding sodium hydroxide to the sulfonated product to form the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reactant concentrations. Continuous monitoring and automation ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 1,4-diisopentyl sulphonatosuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide or thiol group.
Substitution: The sulfonate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Sodium 1,4-diisopentyl sulphonatosuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and in catalysis.
Biology: Employed in cell culture and molecular biology for its ability to disrupt cell membranes and enhance permeability.
Medicine: Investigated for its potential in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants in various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 1,4-diisopentyl sulphonatosuccinate primarily involves its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. Its molecular structure allows it to interact with both hydrophilic and hydrophobic substances, making it effective in a variety of applications.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but different molecular structure.
Sodium lauryl ether sulfate: Commonly used in detergents and personal care products.
Sodium sulfonate: A broader category of compounds with varying chain lengths and functional groups.
Uniqueness
Sodium 1,4-diisopentyl sulphonatosuccinate is unique due to its specific molecular structure, which provides distinct surfactant properties. Its ability to form stable emulsions and dispersions at lower concentrations sets it apart from other similar compounds.
Properties
CAS No. |
27115-04-4 |
|---|---|
Molecular Formula |
C14H25NaO7S |
Molecular Weight |
360.40 g/mol |
IUPAC Name |
sodium;1,4-bis(3-methylbutoxy)-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C14H26O7S.Na/c1-10(2)5-7-20-13(15)9-12(22(17,18)19)14(16)21-8-6-11(3)4;/h10-12H,5-9H2,1-4H3,(H,17,18,19);/q;+1/p-1 |
InChI Key |
DRSITYLXPCHIMO-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCOC(=O)CC(C(=O)OCCC(C)C)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


